Benzenemethanamine, alpha-2-propen-1-yl-, hydrochloride
Description
Benzenemethanamine, alpha-2-propen-1-yl-, hydrochloride (CAS 204587-86-0) is a substituted benzylamine derivative characterized by an allyl (2-propen-1-yl) group at the alpha position of the benzenemethanamine backbone, forming a hydrochloride salt. This compound is structurally related to amphetamine derivatives but distinguished by its allyl substituent, which introduces unique steric and electronic properties.
Properties
IUPAC Name |
1-phenylbut-3-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNZDHMKEKWBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Phenylethylamine Derivatives
One of the classical approaches to synthesize compounds structurally related to benzenemethanamine derivatives involves the nucleophilic aromatic substitution or alkylation of primary aromatic amines with suitable alkyl halides or olefins.
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- Starting with phenylethylamine, the introduction of the alpha-2-propen-1-yl group can be achieved via N-alkylation using an appropriate alkylating agent, such as propenyl halides or allyl derivatives .
- The process often involves the use of Lewis acids or phase transfer catalysts to facilitate the substitution.
- Reaction conditions typically include reflux in polar solvents like ethanol or acetonitrile, with bases such as potassium carbonate or sodium hydroxide to deprotonate the amine and promote nucleophilic attack.
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Phenylethylamine + Propenyl chloride → Benzenemethanamine, alpha-2-propen-1-yl- (hydrochloride)- Conducted under inert atmosphere, at temperatures around 50–80°C, with excess alkyl halide to drive the reaction.
Hydroamination or Reductive Amination Pathways
Recent advances suggest hydroamination of styrene derivatives or reductive amination as viable routes:
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- Styrene or similar olefins are reacted with ammonia or primary amines in the presence of transition-metal catalysts (e.g., Rh, Ru complexes).
- Under controlled conditions, this yields the corresponding alkylamines with high selectivity.
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- Phenylacetaldehyde derivatives are reacted with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or hydrogen with metal catalysts .
- This method allows for the selective formation of the alpha-alkylated amine.
Example :
- Styrene reacts with ammonia under catalytic hydrogenation conditions, producing the corresponding phenylethylamine derivative.
One-Pot Synthesis via Multi-Component Reactions
Recent literature, such as the ACS Omega publication, reports one-pot syntheses of styrene derivatives from natural products, which can be adapted for amine functionalization:
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- Starting from estragole or safrole, halogenation (e.g., bromination) followed by nucleophilic substitution with amines or ammonia can produce the desired benzenemethanamine derivatives.
- These reactions are often carried out at low temperatures (−78°C) with reagents like bromine and sodium iodide , then followed by amine addition .
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- Use of polar aprotic solvents like DMSO or dichloromethane.
- Reaction times vary from several hours to overnight, with purification via chromatography.
Salt Formation and Purification
Once the free base is synthesized, it is converted into its hydrochloride salt :
- Procedure :
- Dissolve the free amine in a suitable solvent such as ethanol or acetone.
- Bubble or add gaseous hydrogen chloride (HCl) or use hydrochloric acid solution.
- Stir at room temperature or slightly elevated temperatures (~40°C).
- Isolate the precipitated hydrochloride salt by filtration, washing with cold solvent, and drying under vacuum.
Research Data and Reaction Pathway Summary
| Step | Description | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Alkylation of phenylethylamine | Propenyl halide | Reflux, polar solvent, base | Classic nucleophilic substitution |
| 2 | Hydroamination of styrene | Ammonia, transition metal catalyst | 50–80°C, inert atmosphere | High regioselectivity |
| 3 | Reductive amination | Phenylacetaldehyde + ammonia + reducing agent | Mild heating, catalyst | Selective alpha-alkylation |
| 4 | Halogenation of natural products | Bromine, sodium iodide | −78°C to room temperature | For aromatic substitution |
| 5 | Salt formation | HCl gas or acid | Room temp, stirring | Precipitation of hydrochloride |
Thorough Research and Perspectives
- Synthetic versatility allows multiple pathways, with the choice depending on available starting materials, desired purity, and scale.
- Transition-metal catalysis (e.g., Rh, Ru) offers high selectivity and yields for complex derivatives.
- Natural product derivatives serve as precursors for more elaborate synthesis, as demonstrated in recent ACS publications.
- Patented processes involve multi-step sequences with recycling of intermediates like benzoyl-protected amino acids, emphasizing efficiency and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, alpha-2-propen-1-yl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where the propenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzenemethanamines, oxides, and reduced amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenemethanamine, alpha-2-propen-1-yl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, alpha-2-propen-1-yl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The propenyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzeneethanamine and Benzenemethanamine Derivatives
The following compounds share structural similarities with the target molecule, differing primarily in substituents and stereochemistry:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects
- Allyl vs. Methyl Groups : The allyl group in the target compound introduces greater steric hindrance and electron-rich character compared to the α,α-dimethyl groups in Phentermine. This may reduce CNS penetration but enhance selectivity for peripheral targets .
- Fluoro Substitution : The 4-fluoro derivative (CAS 1049678-31-0) exhibits increased lipophilicity and metabolic stability, making it a candidate for prolonged action in serotonergic pathways .
Pharmacological Profiles
- Phentermine Hydrochloride: Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with minimal serotonin effects. Its α,α-dimethyl structure prevents rapid degradation by monoamine oxidase (MAO) .
- Pargyline Hydrochloride: A non-selective MAO inhibitor due to its propargylamine moiety, which irreversibly binds to MAO enzymes. This contrasts with the allyl group in the target compound, which lacks MAO affinity .
Analytical Considerations
- Chromatographic Behavior : Allyl-substituted benzenemethanamines exhibit longer retention times in reverse-phase HPLC compared to methylated analogs due to increased hydrophobicity .
- Spectroscopic Identification : The allyl group generates distinct NMR signals (e.g., vinyl protons at δ 5.1–5.8 ppm) and IR stretches (C=C at ~1640 cm⁻¹), aiding differentiation from similar compounds .
Biological Activity
Benzenemethanamine, alpha-2-propen-1-yl-, hydrochloride, also known as propenylbenzylamine , is a compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables regarding its biological activity.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This indicates that it consists of a benzene ring substituted with a propenyl amine group, which is critical for its biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzenemethanamine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the cytotoxicity of several benzenemethanamine derivatives against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 2.43 μM to 14.65 μM, suggesting potent anti-proliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 2.43 |
| Compound B | HepG2 | 4.98 |
| Compound C | MDA-MB-231 | 7.84 |
| Compound D | HepG2 | 14.65 |
The mechanisms through which benzenemethanamine and its derivatives exert their biological effects include:
- Microtubule Destabilization : Certain derivatives have been shown to disrupt microtubule assembly, a crucial process in cell division, thereby inducing apoptosis in cancer cells .
- Caspase Activation : The activation of caspase pathways has been observed, leading to increased apoptosis rates in treated cells. For example, compounds demonstrated a 1.33 to 1.57-fold increase in caspase-3 activity at specific concentrations .
3. Anti-inflammatory and Antibacterial Activities
Beyond anticancer properties, there is evidence suggesting that benzenemethanamine derivatives may also possess anti-inflammatory and antibacterial activities.
- Research Findings : In vitro studies have indicated that certain analogs of benzenemethanamine exhibit significant inhibition of inflammatory markers and bacterial growth .
Safety and Toxicology
The safety profile of benzenemethanamine hydrochloride has been a subject of investigation due to its potential therapeutic applications. Toxicological assessments indicate that while some derivatives show promising biological activity, they also require careful evaluation for adverse effects.
Toxicity Data
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural and purity profile of Benzenemethanamine, alpha-2-propen-1-yl-, hydrochloride?
- Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the allyl (α-2-propen-1-yl) substituent and benzene backbone via proton and carbon-13 chemical shifts. Infrared Spectroscopy (IR) identifies functional groups (e.g., amine N–H stretching at ~3300 cm⁻¹ and C=C stretching of the allyl group at ~1640 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity (>98%) by resolving impurities from the parent compound . For salts like hydrochloride, ion chromatography or titrimetry may validate counterion stoichiometry .
Q. How can researchers optimize the synthesis of Benzenemethanamine derivatives to improve yield and reduce byproducts?
- Answer : Allylation reactions (e.g., nucleophilic substitution with allyl bromide) require controlled pH and temperature to minimize side reactions. For example, maintaining anhydrous conditions during the reaction of benzenemethanamine with allyl halides reduces hydrolysis. Catalytic methods, such as using phase-transfer catalysts or transition metals (e.g., Pd for coupling reactions), enhance regioselectivity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) removes unreacted precursors .
Advanced Research Questions
Q. How should researchers address contradictions in stability data when analyzing Benzenemethanamine hydrochloride derivatives under varying storage conditions?
- Answer : Stability studies must account for hygroscopicity (common in hydrochlorides) and photodegradation. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines identifies degradation pathways. Conflicting data may arise from excipient interactions (e.g., parabens in formulations) or analytical method variability. Cross-validate results using complementary techniques: mass spectrometry (LC-MS) detects degradation products, while thermogravimetric analysis (TGA) assesses thermal stability .
Q. What strategies are effective for studying the multi-target interactions of Benzenemethanamine derivatives in neurodegenerative disease models?
- Answer : Molecular docking and surface plasmon resonance (SPR) predict binding affinities to targets like monoamine oxidases (MAOs) or NMDA receptors. In vitro assays (e.g., enzyme inhibition kinetics) validate target engagement. For in vivo models, use transgenic rodents to assess pharmacokinetics (e.g., brain permeability via LC-MS/MS). Structural analogs (e.g., benzylamine derivatives) serve as controls to isolate the allyl group’s contribution to activity .
Q. How can researchers resolve discrepancies in pharmacological data between in vitro and in vivo studies of allyl-substituted Benzenemethanamine compounds?
- Answer : Discrepancies often stem from bioavailability differences. Measure plasma protein binding (equilibrium dialysis) and metabolic stability (hepatic microsome assays) to identify pharmacokinetic barriers. Adjust formulations (e.g., lipid nanoparticles) to enhance absorption. Validate in vivo efficacy using dose-response studies and pharmacodynamic markers (e.g., neurotransmitter levels via HPLC-ECD) .
Methodological Considerations
Q. What chromatographic conditions are optimal for separating Benzenemethanamine hydrochloride from structurally similar impurities?
- Answer : Use reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v). Adjust flow rates (1.0–1.5 mL/min) to resolve allyl-substituted isomers. For complex mixtures, gradient elution (e.g., 20–80% acetonitrile over 20 minutes) improves peak resolution. Validate specificity via spiked impurity recovery tests .
Q. How do researchers validate synthetic routes for scalability while maintaining enantiomeric purity in chiral Benzenemethanamine derivatives?
- Answer : Employ asymmetric catalysis (e.g., chiral ligands in allylation reactions) to control stereochemistry. Monitor enantiomeric excess (EE) via chiral HPLC (e.g., Chiralpak AD-H column). For scalability, optimize solvent systems (e.g., switch from THF to ethanol for cost and safety) and conduct hazard assessments (e.g., thermal stability of intermediates via DSC) .
Data Interpretation and Troubleshooting
Q. What analytical approaches differentiate between polymorphic forms of Benzenemethanamine hydrochloride salts?
- Answer : X-ray powder diffraction (XRPD) identifies crystalline polymorphs. Differential Scanning Calorimetry (DSC) detects melting point variations (e.g., Form I melts at 236°C vs. Form II at 241°C). Solubility studies in biorelevant media (e.g., FaSSIF) correlate polymorph stability with bioavailability. Use Raman spectroscopy for non-destructive batch analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
